[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid
Overview
Description
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid: is a chemical compound that features a benzofuran ring fused to an isoxazole ring, with an acetic acid moiety attached
Mechanism of Action
Target of Action
Similar compounds such as benzofuran derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon in similar compounds has been observed to enhance antioxidant properties .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction pathways .
Pharmacokinetics
The compound’s molecular weight is reported to be 24321 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid. For instance, photoinduced reactions have been reported in similar compounds . Therefore, exposure to light could potentially influence the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid typically involves the formation of the benzofuran and isoxazole rings followed by their coupling. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it into an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated, nitrated, or hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as anticancer and antiviral agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol: This compound has a methanol group instead of an acetic acid moiety.
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]amine: This compound features an amine group in place of the acetic acid moiety.
Uniqueness: The presence of the acetic acid moiety in [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)7-9-6-12(18-14-9)11-5-8-3-1-2-4-10(8)17-11/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKSGCCTSBCGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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